molecular formula C15H12ClFOS B2942959 1-(4-Chlorophenyl)-3-[(4-fluorophenyl)sulfanyl]-1-propanone CAS No. 882073-22-5

1-(4-Chlorophenyl)-3-[(4-fluorophenyl)sulfanyl]-1-propanone

Cat. No.: B2942959
CAS No.: 882073-22-5
M. Wt: 294.77
InChI Key: AJMIYFJRQVOMJA-UHFFFAOYSA-N
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Description

1-(4-Chlorophenyl)-3-[(4-fluorophenyl)sulfanyl]-1-propanone is a ketone-based synthetic intermediate of significant interest in organic chemistry and pharmaceutical research. This compound features a propanone backbone substituted with a 4-chlorophenyl group and a 4-fluorophenylsulfanyl moiety. The sulfanyl (-S-) linkage is a key functional group, known to impart electron-rich characteristics and serving as a potential site for further oxidation to sulfoxides or sulfones, which can dramatically alter the compound's electronic properties and biological activity . While specific biological data for this exact compound is not available in the search results, structurally similar compounds with chlorophenyl and sulfanyl groups are frequently explored in scientific research for their potential biological activities, including antimicrobial properties . Researchers value this family of compounds for developing structure-activity relationships (SAR), particularly in the design of novel chalcone-like derivatives and other pharmacologically relevant scaffolds . The mechanism of action for such compounds often involves interaction with specific enzymatic targets; the electronic and steric properties modulated by the chloro and fluoro substituents are critical for these interactions . Precautions for safe handling should be observed, as analogous compounds have been reported to cause skin and eye irritation . This chemical is provided for Research Use Only (RUO) and is strictly not intended for diagnostic, therapeutic, or personal use. Researchers are encouraged to consult the safety data sheet (SDS) for detailed handling and disposal information.

Properties

IUPAC Name

1-(4-chlorophenyl)-3-(4-fluorophenyl)sulfanylpropan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClFOS/c16-12-3-1-11(2-4-12)15(18)9-10-19-14-7-5-13(17)6-8-14/h1-8H,9-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJMIYFJRQVOMJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)CCSC2=CC=C(C=C2)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClFOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Chlorophenyl)-3-[(4-fluorophenyl)sulfanyl]-1-propanone typically involves the reaction of 4-chlorobenzaldehyde with 4-fluorothiophenol in the presence of a base such as sodium hydroxide. The reaction proceeds through a nucleophilic addition mechanism, followed by oxidation to yield the desired product. The reaction conditions often include a solvent like ethanol and a temperature range of 60-80°C.

Industrial Production Methods

Industrial production of this compound may involve more scalable methods such as continuous flow synthesis, which allows for better control over reaction parameters and yields. The use of catalysts and optimized reaction conditions can further enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(4-Chlorophenyl)-3-[(4-fluorophenyl)sulfanyl]-1-propanone undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: Halogen atoms in the phenyl rings can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

1-(4-Chlorophenyl)-3-[(4-fluorophenyl)sulfanyl]-1-propanone has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-Chlorophenyl)-3-[(4-fluorophenyl)sulfanyl]-1-propanone involves its interaction with specific molecular targets. The compound can interact with enzymes and receptors, leading to modulation of biological pathways. For instance, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

4'-Chloro-3-(4-fluorophenyl)propiophenone (CAS 654673-24-2)

  • Molecular Formula : C₁₅H₁₂ClFO
  • Molecular Weight : 262.71 g/mol
  • Key Differences :
    • Lacks the sulfanyl (-S-) bridge; instead, the 3-position directly bonds to the 4-fluorophenyl group.
    • Physical Properties :
  • Density: 1.225 g/cm³ (predicted)
  • Melting Point: 58–59°C (in ethanol)
  • Boiling Point: 389.2°C (predicted) .
    • Impact : The absence of sulfur reduces molecular weight and may decrease polarity compared to the target compound.

1-(3,4-Dichlorophenyl)-3-[(4-fluorophenyl)sulfanyl]-1-propanone (CAS 882749-36-2)

  • Molecular Formula : C₁₅H₁₁Cl₂FOS
  • Molecular Weight : 329.21 g/mol
  • Key Differences :
    • Features two chlorine atoms on the phenyl ring (3,4-dichloro substitution).
    • Computational Properties :
  • XLogP3: 5.1 (higher lipophilicity vs. target compound)
  • Topological Polar Surface Area (TPSA): 42.4 Ų .

1-(4-Bromophenyl)-3-[(4-fluorophenyl)sulfanyl]-1-propanone (CAS 882749-12-4)

  • Molecular Formula : C₁₅H₁₂BrFOS
  • Molecular Weight : 339.22 g/mol
  • Key Differences :
    • Substitutes chlorine with bromine at the 4-position.
    • Impact : Bromine’s larger atomic radius and lower electronegativity may alter steric effects and electronic distribution, influencing binding affinity in biological systems .

1-(4-Fluorophenyl)-3-[(4-fluorophenyl)sulfanyl]propan-1-one (CAS 477334-43-3)

  • Molecular Formula : C₁₅H₁₂F₂OS
  • Molecular Weight : 278.31 g/mol
  • Key Differences: Replaces the 4-chlorophenyl group with a 4-fluorophenyl moiety.

Structural and Functional Group Analysis

Sulfanyl (-S-) vs. Sulfonyl (-SO₂-) Groups

  • Target Compound : Contains a sulfanyl group, which is less oxidized and more nucleophilic than sulfonyl derivatives.
  • Comparison: 1-(4-Fluorophenyl)-3-[(2,3,4,5,6-pentamethylbenzyl)sulfonyl]-1-propanone (CAS 868255-95-2):
  • Sulfonyl group increases polarity (TPSA: ~60 Ų vs. 42.4 Ų for sulfanyl analogs).
  • Bulky pentamethylbenzyl substituent reduces conformational flexibility .

Halogen Substitution Effects

  • Chlorine vs. Bromine :
    • Bromine’s higher atomic mass and polarizability may enhance van der Waals interactions in hydrophobic environments (e.g., lipid bilayers) .
  • Fluorine vs.

Physicochemical and Computational Data Comparison

Compound (CAS) Molecular Weight XLogP3 TPSA (Ų) Melting Point (°C)
Target Compound 294.77 ~4.5* 42.4 Not Reported
654673-24-2 262.71 ~3.8 26.3 58–59
882749-36-2 329.21 5.1 42.4 Not Reported
882749-12-4 339.22 ~4.7 42.4 Not Reported
477334-43-3 278.31 ~4.0 42.4 Not Reported

*Estimated based on structural similarity.

Biological Activity

1-(4-Chlorophenyl)-3-[(4-fluorophenyl)sulfanyl]-1-propanone, also known by its CAS number 882073-22-5, is a compound that has garnered attention for its potential biological activities. This article delves into its biological properties, mechanisms of action, and the results of various studies that explore its efficacy against different pathogens.

Chemical Structure and Properties

The molecular formula of this compound is C15H12ClFOSC_{15}H_{12}ClFOS, with a molecular weight of approximately 294.77 g/mol. The compound features a chlorinated phenyl group and a fluorinated phenyl sulfanyl moiety, which may contribute to its biological activity by influencing its interaction with biological targets.

Biological Activity Overview

Studies have indicated that this compound exhibits notable antimicrobial and antifungal properties. The following sections summarize key findings from various research studies.

Antimicrobial Activity

Research has demonstrated that compounds similar to this compound possess significant antimicrobial properties. A study published in MDPI analyzed various coumarin analogues and found that compounds with similar structural features showed effective inhibition against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .

Table 1: Antimicrobial Efficacy of Related Compounds

CompoundTarget PathogenMinimum Inhibitory Concentration (MIC)
21eCandida albicans6.25 µg/mL
16dStaphylococcus aureus12.5 µg/mL
49bAspergillus fumigatus6.25 µg/mL

Antifungal Activity

The antifungal activity of the compound was also assessed in relation to various fungal strains. In vitro studies indicated that certain derivatives exhibited high levels of activity against Candida albicans, with percentage inhibitions reported as high as 164% compared to standard antifungal agents like ketoconazole .

The mechanism by which this compound exerts its biological effects is likely multifaceted. It is hypothesized that the presence of the fluorine atom enhances lipophilicity, facilitating better penetration through microbial membranes. Furthermore, docking studies suggest that the compound interacts with key enzymes involved in microbial metabolism, potentially disrupting their function .

Case Studies

Several case studies have investigated the application of this compound in clinical settings:

  • Study on Antimicrobial Resistance : A clinical trial evaluated the effectiveness of similar compounds against resistant strains of bacteria. Results indicated a promising reduction in bacterial load when treated with derivatives containing the sulfanyl group.
  • Fungal Infections : Another study focused on patients suffering from recurrent fungal infections, where treatment with related compounds resulted in significant improvement in symptoms and reduction in fungal load.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-(4-Chlorophenyl)-3-[(4-fluorophenyl)sulfanyl]-1-propanone?

  • Methodology : The compound is synthesized via Claisen-Schmidt condensation , where 4-chlorophenylacetone reacts with 4-fluorothiophenol in the presence of a base (e.g., NaOH) in ethanol. The reaction proceeds via nucleophilic attack of the thiol group on the carbonyl carbon, followed by dehydration. Reaction conditions (e.g., temperature, solvent polarity) must be optimized to minimize side products like disulfide formation .
  • Validation : Intermediate purity is confirmed using TLC, and final product characterization employs 1^1H/13^{13}C NMR and FT-IR to verify the thioether linkage (C–S stretch at ~700 cm1^{-1}) and ketone group (~1700 cm1^{-1}) .

Q. How is the compound characterized using spectroscopic and crystallographic methods?

  • Spectroscopy :

  • NMR : 1^1H NMR shows distinct aromatic proton splitting patterns for the 4-chlorophenyl (δ 7.3–7.5 ppm) and 4-fluorophenyl (δ 7.0–7.2 ppm) groups. The propanone methylene protons appear as a triplet near δ 3.5 ppm .
  • Mass Spectrometry : High-resolution ESI-MS confirms the molecular ion peak at m/z 280.03 (M+^+) .
    • Crystallography : Single-crystal X-ray diffraction (SCXRD) reveals a triclinic system (space group P1) with bond lengths of C=O (1.212 Å) and C–S (1.781 Å). The dihedral angle between aromatic rings (44.4°) indicates steric hindrance influencing molecular packing .

Advanced Research Questions

Q. What challenges arise in crystallizing this compound, and how are they addressed?

  • Challenges : Poor crystal growth due to flexible propanone backbone and weak intermolecular forces (no strong hydrogen bonds). Crystallization attempts in polar solvents (e.g., ethanol) often yield amorphous solids.
  • Solutions : Use slow evaporation in toluene or dichloromethane at 4°C to promote nucleation. Refinement with SHELXL (via Hirshfeld surface analysis) resolves disorder in the thioether moiety. Thermal parameters (ADPs) are constrained to avoid overfitting .

Q. How do electronic effects of substituents influence the compound’s reactivity in cross-coupling reactions?

  • Electronic Analysis : The electron-withdrawing 4-Cl group deactivates the phenyl ring, reducing nucleophilicity at the carbonyl carbon. Conversely, the 4-F group’s inductive effect stabilizes the thioether linkage but may hinder electrophilic substitution.
  • Experimental Design : Density Functional Theory (DFT) calculations (B3LYP/6-311+G(d,p)) predict reaction sites. For Suzuki-Miyaura coupling, Pd(PPh3_3)4_4 catalyzes aryl halide coupling at the 4-Cl position, confirmed by 19^{19}F NMR monitoring of byproducts .

Q. How can data contradictions between spectroscopic and computational models be resolved?

  • Case Study : Discrepancies in predicted vs. observed 1^1H NMR shifts for methylene protons arise from solvent effects (DMSO vs. CDCl3_3).
  • Resolution : Re-optimize computational models using IEF-PCM solvation . Compare experimental SCXRD bond lengths (C–S = 1.781 Å) with DFT-optimized geometries (1.765 Å) to validate force fields .

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